molecular formula C15H15NO3 B14631965 2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one CAS No. 57322-40-4

2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B14631965
CAS No.: 57322-40-4
M. Wt: 257.28 g/mol
InChI Key: UQHZCAVSGVOOJV-UHFFFAOYSA-N
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Description

2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one is a chemical compound known for its unique structure and properties It is a derivative of cyclohexa-2,5-dien-1-one, with methoxy and anilino groups attached to the cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one typically involves the condensation of 2-methoxybenzaldehyde with 3-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or toluene, and the mixture is heated under reflux conditions for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and anilino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. It may also undergo redox reactions, affecting cellular processes and signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern and the presence of both methoxy and anilino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

57322-40-4

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

2-methoxy-4-[(3-methoxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C15H15NO3/c1-18-13-5-3-4-12(9-13)16-10-11-6-7-14(17)15(8-11)19-2/h3-10,17H,1-2H3

InChI Key

UQHZCAVSGVOOJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=CC2=CC(=C(C=C2)O)OC

Origin of Product

United States

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